molecular formula C21H34O4 B1682052 U-44069 CAS No. 56985-32-1

U-44069

Katalognummer: B1682052
CAS-Nummer: 56985-32-1
Molekulargewicht: 350.5 g/mol
InChI-Schlüssel: DJKDIKIDYDXHDD-IGUVKOCZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of U-44069 involves several steps, starting from commercially available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Analyse Chemischer Reaktionen

U-44069 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden, aber sie umfassen oft verschiedene oxidierte, reduzierte oder substituierte Derivate von this compound .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es als Thromboxan-A2-Rezeptor-Agonist wirkt. Es bindet an den Thromboxan-A2-Rezeptor auf der Oberfläche von Thrombozyten und glatter Gefäßmuskelzellen, was zur Aktivierung intrazellulärer Signalwege führt, die zur Thrombozytenaggregation und Vasokonstriktion führen . Die molekularen Ziele, die an diesem Prozess beteiligt sind, umfassen den Thromboxan-A2-Rezeptor und verschiedene nachgeschaltete Signalmoleküle wie Kalziumionen und Proteinkinasen .

Biologische Aktivität

U-44069 is a synthetic compound that mimics prostaglandin H2 (PGH2) and has been studied for its biological activity, particularly in relation to its interactions with various receptors and its effects on cellular processes. This article synthesizes findings from diverse studies, focusing on the compound's pharmacological properties, binding affinities, and biological implications.

This compound is structurally related to PGH2 and exhibits significant binding affinity to thromboxane A2 (TXA2) receptors and prostacyclin synthase (PGIS). Its mechanism of action involves modulating signaling pathways associated with platelet activation and vasoconstriction.

Key Structural Features

  • Chemical Structure : this compound is characterized by its flexible conformation, which allows it to adapt upon binding to different proteins.
  • Binding Affinity : Studies have shown that this compound binds to TXA2 receptors with a Kd of approximately 20 µM, indicating a moderate affinity for these targets .

Biological Activities

This compound has been implicated in several biological activities, including:

  • Vasoconstriction : It acts as a potent vasoconstrictor, influencing vascular tone and blood pressure regulation.
  • Platelet Activation : this compound stimulates inositol phospholipid metabolism in platelets, which is crucial for platelet aggregation and thrombus formation .

Binding Studies

Research involving surface plasmon resonance assays demonstrated that this compound binds effectively to L-PGDS (lipocalin-type prostaglandin D synthase) and TXA2 synthase. The binding induces conformational changes in both the ligand and the receptor, which are critical for their functional interaction .

Case Studies

  • Platelet Activation : In vitro studies revealed that this compound stimulates GTPase activity in platelets, suggesting its role in enhancing signaling pathways that lead to platelet aggregation .
  • Vasoconstriction Response : Experimental models showed that administration of this compound resulted in significant vasoconstriction, supporting its potential therapeutic applications in managing conditions related to vascular dysfunction.

Data Summary

Study Findings Methodology
Binding affinity of this compound to TXA2 receptors (Kd = 20 µM)Surface plasmon resonance assays
Conformational changes upon binding to TXA2 synthaseNMR spectroscopy
Stimulates GTPase activity in plateletsIn vitro platelet activation assays

Q & A

Basic Research Questions

Q. What is the primary pharmacological role of U-44069, and how is it utilized in thromboxane receptor studies?

this compound is a stable thromboxane A2 (TXA2) mimetic and a selective TXA2/prostaglandin endoperoxide (TP) receptor agonist. It mimics TXA2's effects by directly binding to TP receptors, inducing platelet aggregation, vascular smooth muscle contraction, and airway constriction. Methodologically, it is used at concentrations ranging from 10 nM to 10 µM to establish dose-response curves in platelet-rich plasma or isolated tissue preparations (e.g., guinea pig tracheal chains) .

Q. How does this compound differ structurally from its isomers, and what functional implications arise from these differences?

The 5-trans isomer (CAS 330796-57-1) differs from this compound in the configuration of the C-5 double bond. While this compound (5Z configuration) is a potent TP receptor agonist, the 5-trans isomer exhibits weaker activity, such as <20% inhibition of prostaglandin E2 synthase at 10 µM . Researchers must validate isomer purity via HPLC or NMR and compare dose-response profiles to avoid misinterpretation of receptor specificity .

Q. What are the standard in vitro protocols for assessing this compound-induced platelet aggregation?

  • Preparation : Use human platelet-rich plasma (PRP) treated with indomethacin (10 µM) to block endogenous prostaglandin synthesis.
  • Dosing : Add this compound at 3–100 nM to induce aggregation.
  • Measurement : Monitor aggregation via turbidimetric methods. Include controls (e.g., AA-2414) to validate TP receptor specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported potency across different experimental models?

Discrepancies in EC50 values (e.g., 3 µM for platelet aggregation vs. 54 nM for phospholipid formation) arise from model-specific variables:

  • Tissue source : Guinea pig trachea may require higher concentrations than human platelets due to receptor density differences.
  • Signal amplification : Secondary messengers (e.g., inositol triphosphate) in intact cells enhance sensitivity . Methodological recommendation: Normalize responses to tissue mass/receptor density and use Schild analysis with antagonists (e.g., L-640,035) to calculate pA2 values .

Q. What experimental design considerations are critical for in vivo studies using this compound to model pulmonary hypertension?

  • Species selection : Beagle dogs are preferred for hemodynamic stability.
  • Dosing : Administer this compound intravenously (dose range: 0.1–1 µg/kg) to induce acute vasoconstriction.
  • Monitoring : Track right ventricular systolic blood pressure (RVSBP) via catheterization or noninvasive heart sound analysis. Post-injection, RVSBP peaks within 5–10 minutes and normalizes as this compound is metabolized .
  • Controls : Include vehicle-only groups to distinguish drug effects from procedural stress.

Q. How can researchers address the partial inhibition of prostaglandin E2 synthase by 5-trans this compound in mechanistic studies?

The 5-trans isomer's low inhibitory activity (<20% at 10 µM) suggests non-competitive binding or off-target effects. To clarify:

  • Kinetic assays : Compare Michaelis-Menten parameters (Km, Vmax) of prostaglandin E2 synthase with/without the isomer.
  • Structural modeling : Use molecular docking to identify potential binding sites outside the enzyme’s active pocket .

Q. What statistical approaches are recommended for analyzing concentration-response data from this compound studies?

  • Nonlinear regression : Fit sigmoidal curves to log[concentration]-response data using software (e.g., GraphPad Prism).
  • Schild analysis : Calculate antagonist affinity (pA2) by plotting log(dose ratio – 1) against log[antagonist concentration]. A slope of −1 indicates competitive antagonism .
  • Normalization : Express responses as % of maximal this compound effect to account for inter-experiment variability .

Q. Methodological Challenges and Solutions

Q. How should researchers validate the specificity of TP receptor antagonists in this compound studies?

  • Positive controls : Use selective antagonists (e.g., L-670596) to block this compound-induced effects. A >50% reduction in platelet aggregation confirms TP receptor mediation .
  • Negative controls : Test antagonists against non-TP agonists (e.g., ADP, histamine) to rule out off-target activity .

Q. What are the pitfalls in interpreting this compound’s role in leukotriene biosynthesis pathways?

this compound may indirectly modulate leukotriene B4 (LTB4) synthesis via phospholipase A2 activation. To isolate TP receptor effects:

  • Use 5-lipoxygenase inhibitors (e.g., zileuton) alongside this compound.
  • Quantify LTB4 and 5-HETE via reverse-phase HPLC to distinguish enzymatic vs. non-enzymatic pathways .

Q. Data Interpretation and Reproducibility

Q. Why do this compound’s effects vary between platelet and vascular smooth muscle assays?

Tissue-specific TP receptor isoforms (α and β) exhibit divergent signaling. Platelets express TPα, which couples to Gq-mediated calcium flux, while vascular smooth muscle TPβ activates Rho kinase. Use isoform-selective agonists/antagonists and siRNA knockdown to dissect pathways .

Q. How can researchers improve reproducibility in this compound studies given its instability in solution?

  • Storage : Prepare fresh solutions in methyl acetate or ethanol; avoid aqueous buffers (hydrolysis half-life <24 hours at 25°C).
  • Validation : Confirm potency via periodic bioassays (e.g., platelet aggregation) during long-term studies .

Eigenschaften

IUPAC Name

(Z)-7-[(1S,4R,5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-18-16-14-20(25-15-16)19(18)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16-,17-,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKDIKIDYDXHDD-IGUVKOCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)OC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347862
Record name 9,11-Epoxymethanoprostaglandin H2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56985-32-1
Record name U 44069
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056985321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,11-Epoxymethanoprostaglandin H2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,11-Dideoxy-9α ,11α-epoxymethanoprostaglandin� F2α
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.